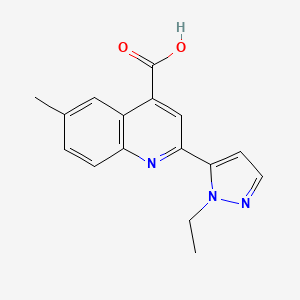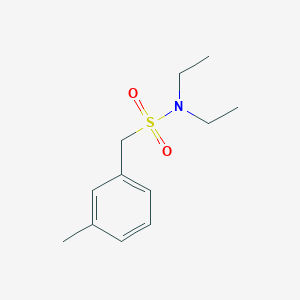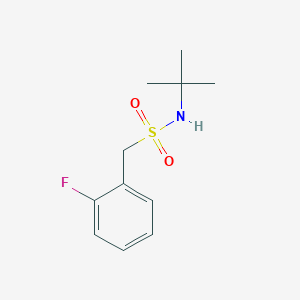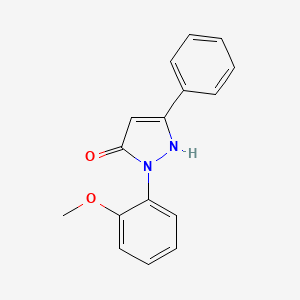
2-(2-methoxyphenoxy)-N-methylpropanamide
Overview
Description
2-(2-methoxyphenoxy)-N-methylpropanamide is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.10519334 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bioavailability and Metabolism
Polyphenols like 2-(2-methoxyphenoxy)-N-methylpropanamide have been extensively studied for their bioavailability and metabolism in the human body. These compounds, abundant in our diet, play a crucial role in preventing degenerative diseases. The bioavailability of polyphenols varies significantly, influencing the concentrations of active metabolites in target tissues. Research has shown that certain polyphenols are better absorbed than others, with variations in plasma concentrations and urinary excretion rates after intake. This variability underscores the importance of understanding the specific metabolism and bioavailability of compounds like this compound for their effective use in dietary supplements or pharmacological agents (Manach et al., 2005).
Environmental and Ecotoxicological Impact
The environmental fate and ecotoxicological impact of chemical compounds, including polyphenolic substances, are of significant concern. Studies on compounds like nonylphenol ethoxylates (NPE) and their degradation products provide insights into the environmental behavior of structurally similar compounds. These studies highlight the importance of understanding the environmental persistence, bioaccumulation, and potential adverse effects on aquatic organisms and ecosystems. Such knowledge is crucial for assessing the environmental impact of chemical compounds and developing strategies for their safe use and disposal (Staples et al., 2004).
Pharmacological Properties and Therapeutic Potential
Research on natural compounds like thymol, which shares structural similarities with this compound, reveals a range of pharmacological properties including antioxidant, anti-inflammatory, and antimicrobial activities. These compounds have shown therapeutic potential against various diseases at both biochemical and molecular levels. The comprehensive understanding of their pharmacological properties and mechanisms of action offers valuable insights into the development of natural compounds as dietary supplements or pharmacological agents for the treatment of numerous diseases (Nagoor Meeran et al., 2017).
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(11(13)12-2)15-10-7-5-4-6-9(10)14-3/h4-8H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPDPHJLHRXORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-isopropyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B4554330.png)
![N~1~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE](/img/structure/B4554339.png)



![1-{4-[4-(diphenylmethyl)-1-piperazinyl]-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B4554394.png)
![2-{[2-(2-naphthyloxy)propanoyl]amino}benzamide](/img/structure/B4554397.png)
![N-[2-(4-methylphenoxy)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4554405.png)

![1-(2-CHLOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4554412.png)
![2-(ETHYLSULFANYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE](/img/structure/B4554428.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4554433.png)
